5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde
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Overview
Description
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a bromine atom and a benzaldehyde group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Scientific Research Applications
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde include:
2-Bromo-5-methoxybenzaldehyde: This compound has a methoxy group instead of the 4-methylbenzyl group, leading to different reactivity and applications.
4-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde:
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various research and industrial applications.
Biological Activity
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of a benzaldehyde moiety and a methylene bridge connecting to a 4-methylbenzyl ether group at the 2-position. Its molecular formula is C14H13BrO with a molecular weight of approximately 305.18 g/mol. The presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups significantly influences its reactivity and biological properties.
This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can lead to alterations in cellular pathways associated with inflammation, cancer progression, and other biological responses .
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have shown that analogs can inhibit the growth of tumor cells by interfering with specific signaling pathways involved in cell cycle regulation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Enzyme Inhibition
This compound has been employed in studies focusing on enzyme inhibition. For example, it has been reported to act as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that plays a role in gout and oxidative stress-related diseases . The interactions between this compound and xanthine oxidase involve hydrogen bonding and hydrophobic interactions, enhancing its inhibitory activity.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde | Structure | Moderate anticancer activity | Fluorine enhances metabolic stability |
5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde | Structure | Anti-inflammatory effects | Chlorine substituent affects binding affinity |
This compound | Structure | Strong anticancer and anti-inflammatory activities | Unique combination of bromine and methyl groups |
Case Studies
- Cancer Cell Line Study : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis confirmed through flow cytometry analysis .
- Inflammation Model : In an animal model of arthritis, administration of the compound led to a marked decrease in swelling and pain, correlating with reduced levels of inflammatory cytokines in serum samples .
Properties
IUPAC Name |
5-bromo-2-[(4-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFEPQHOCGTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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